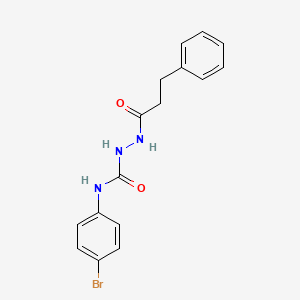![molecular formula C14H8N4O6 B5121418 2-[(2,4-dinitrophenyl)amino]-1H-isoindole-1,3(2H)-dione CAS No. 73753-98-7](/img/structure/B5121418.png)
2-[(2,4-dinitrophenyl)amino]-1H-isoindole-1,3(2H)-dione
Übersicht
Beschreibung
2-[(2,4-dinitrophenyl)amino]-1H-isoindole-1,3(2H)-dione, also known as DNPH, is a chemical compound that has been widely used in scientific research. DNPH is a yellow crystalline powder that is insoluble in water and soluble in organic solvents. It is commonly used as a reagent for the detection and quantification of carbonyl groups in organic compounds.
Wirkmechanismus
The mechanism of action of 2-[(2,4-dinitrophenyl)amino]-1H-isoindole-1,3(2H)-dione involves the reaction of the carbonyl group with the hydrazine group of 2-[(2,4-dinitrophenyl)amino]-1H-isoindole-1,3(2H)-dione to form a hydrazone. The hydrazone is then oxidized to form a stable dinitrophenylhydrazone derivative, which is responsible for the yellow-orange color.
Biochemical and Physiological Effects:
2-[(2,4-dinitrophenyl)amino]-1H-isoindole-1,3(2H)-dione has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is not absorbed through the skin or respiratory tract.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[(2,4-dinitrophenyl)amino]-1H-isoindole-1,3(2H)-dione in lab experiments include its high sensitivity, specificity, and reproducibility. 2-[(2,4-dinitrophenyl)amino]-1H-isoindole-1,3(2H)-dione is a widely accepted and standardized method for the detection and quantification of carbonyl groups in organic compounds.
The limitations of using 2-[(2,4-dinitrophenyl)amino]-1H-isoindole-1,3(2H)-dione in lab experiments include its potential for interference from other compounds, such as amines and thiols. 2-[(2,4-dinitrophenyl)amino]-1H-isoindole-1,3(2H)-dione is also a relatively slow and labor-intensive method that requires careful sample preparation and handling.
Zukünftige Richtungen
The future directions for 2-[(2,4-dinitrophenyl)amino]-1H-isoindole-1,3(2H)-dione research include the development of new methods for the detection and quantification of carbonyl groups in organic compounds. This could involve the use of alternative reagents or techniques, such as mass spectrometry or fluorescence spectroscopy.
Another area of future research could be the application of 2-[(2,4-dinitrophenyl)amino]-1H-isoindole-1,3(2H)-dione in the analysis of carbonyl groups in biological samples, such as proteins and lipids. This could provide new insights into the role of carbonylation in biological processes and disease states.
Overall, 2-[(2,4-dinitrophenyl)amino]-1H-isoindole-1,3(2H)-dione is a valuable tool for the detection and quantification of carbonyl groups in organic compounds. Its widespread use in scientific research highlights its importance as a reliable and standardized method for the analysis of carbonyl-containing compounds.
Synthesemethoden
2-[(2,4-dinitrophenyl)amino]-1H-isoindole-1,3(2H)-dione can be synthesized by the reaction of 2,4-dinitrophenylhydrazine with phthalic anhydride. The reaction takes place in the presence of a suitable catalyst and solvent. The product is then purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
2-[(2,4-dinitrophenyl)amino]-1H-isoindole-1,3(2H)-dione has been widely used in scientific research as a reagent for the detection and quantification of carbonyl groups in organic compounds. Carbonyl groups are found in a wide range of organic compounds, including aldehydes, ketones, and carboxylic acids. 2-[(2,4-dinitrophenyl)amino]-1H-isoindole-1,3(2H)-dione reacts with carbonyl groups to form a yellow-orange precipitate, which can be quantified using spectrophotometry.
Eigenschaften
IUPAC Name |
2-(2,4-dinitroanilino)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N4O6/c19-13-9-3-1-2-4-10(9)14(20)16(13)15-11-6-5-8(17(21)22)7-12(11)18(23)24/h1-7,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUEICSRHMDIWAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60293193 | |
| Record name | 2-[(2,4-dinitrophenyl)amino]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60293193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47201990 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[(2,4-dinitrophenyl)amino]-1H-isoindole-1,3(2H)-dione | |
CAS RN |
73753-98-7 | |
| Record name | NSC87700 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87700 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[(2,4-dinitrophenyl)amino]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60293193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![11-[4-(diethylamino)phenyl]-3-(2-furyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5121343.png)
![4-{3-[(4-methyl-1-piperazinyl)amino]butyl}phenol](/img/structure/B5121346.png)
![3-chloro-2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5121353.png)


![N~1~,N~2~-bis(2,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5121368.png)
![3-(2-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-2-oxoethyl)-1,3-oxazolidin-2-one](/img/structure/B5121381.png)

![1-{[5-(4-chlorophenyl)-2-furyl]methyl}-3-piperidinol](/img/structure/B5121398.png)
![N-(2,4-dichlorophenyl)-N'-[5-(1-phenoxyethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5121406.png)
![4-[4-(2,3-dihydro-1H-inden-2-yl)-1-piperazinyl]-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5121415.png)
![2-amino-4-(4-methoxyphenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile](/img/structure/B5121419.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-chloro-6-ethoxyphenyl 4-methoxybenzoate](/img/structure/B5121426.png)
![2-[(mesitylmethyl)thio]-1,3-benzothiazol-6-amine](/img/structure/B5121434.png)